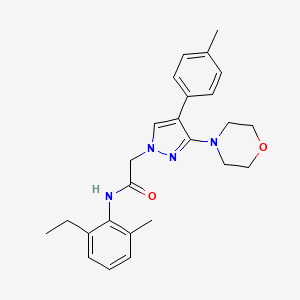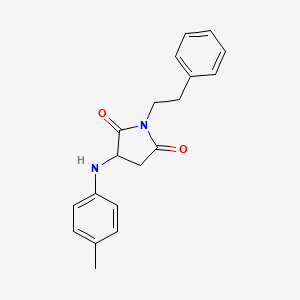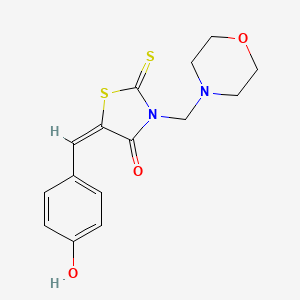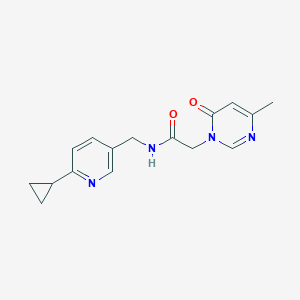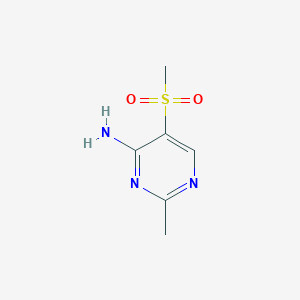
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C6H9N3O2S and its molecular weight is 187.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Importance of Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including 2-Methyl-5-(methylsulfonyl)pyrimidin-4-amine, have been recognized for their versatile applications in the field of medicinal and pharmaceutical chemistry due to their broader synthetic applications and bioavailability. These compounds serve as key precursors for developing various therapeutic agents owing to their significant biological activities. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, closely related to this compound, has been extensively explored using hybrid catalysts to enhance their synthetic efficiency and application in drug development (Parmar, Vala, & Patel, 2023).
Applications in Synthesis of N-heterocycles
The use of tert-butanesulfinamide in the synthesis of N-heterocycles, including pyrimidine derivatives, highlights the importance of this compound in facilitating the generation of structurally diverse and biologically active compounds. This approach offers a general access to piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in natural products and therapeutically relevant compounds (Philip et al., 2020).
Advances in Heterocyclic Aromatic Amines
Recent research has shed light on the formation, mitigation, metabolism, and biological effects of heterocyclic aromatic amines (HAAs), including pyrimidine derivatives. These compounds, generated during food processing, exhibit potential carcinogenic properties. Understanding the mechanisms of HAAs' formation and their interaction with biological systems is crucial for developing safer food processing methods and assessing their health impacts. This research underscores the significance of pyrimidine derivatives in studying food safety and human health (Chen et al., 2020).
Anti-inflammatory Properties of Pyrimidines
Pyrimidines, including this compound, exhibit a wide range of pharmacological effects, such as anti-inflammatory properties. These effects are attributed to their ability to inhibit the expression and activities of vital inflammatory mediators. The comprehensive analysis of recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives provides a foundation for future research aimed at developing new anti-inflammatory agents with enhanced activity and reduced toxicity (Rashid et al., 2021).
Eigenschaften
IUPAC Name |
2-methyl-5-methylsulfonylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-4-8-3-5(6(7)9-4)12(2,10)11/h3H,1-2H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPLAACTIPZDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
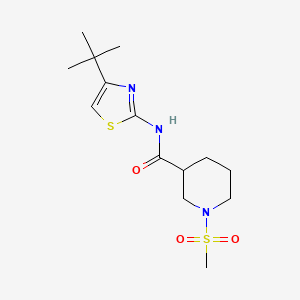

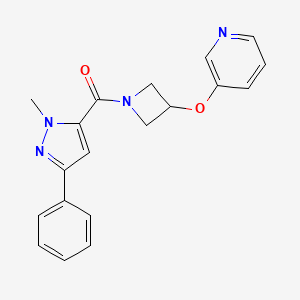
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2543383.png)
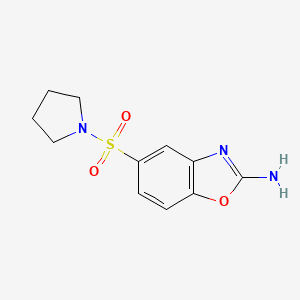
![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)
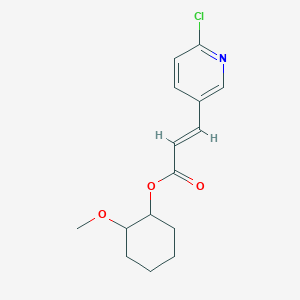
![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)
![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)
